Home > Products > Screening Compounds P17815 > N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide
N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide - 1396890-60-0

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide

Catalog Number: EVT-2526363
CAS Number: 1396890-60-0
Molecular Formula: C23H23N5O
Molecular Weight: 385.471
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a crucial intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment. [] This compound acts as a building block for creating various biologically active compounds with potential anticancer properties. []

Relevance: Although not a direct analog of N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, both compounds contain an enone moiety (C=C-C=O) within their structure. This shared feature suggests potential similarities in reactivity and potentially some overlapping downstream synthetic applications. Additionally, both compounds are involved in the development of potential anticancer drugs, highlighting a common area of research interest. []

(E)-N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

Compound Description: This compound, specifically its pharmaceutically acceptable salts, displays effectiveness in treating cancer. []

Relevance: Similar to N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, this molecule contains an extended conjugated system with an enamide moiety (C=C-C(=O)N). [] This structural feature can contribute to specific biological activities and interactions with target proteins. Additionally, both compounds are being investigated for their anticancer properties. []

(E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

Compound Description: This compound is an intermediate in the synthesis of a final product that is not specified in the provided abstract. [] The preparation method highlights a focus on achieving the desired (E)-isomer, suggesting its importance for the intended application. []

Relevance: Both this compound and N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide contain a pyrimidine ring substituted at the 4- and 6-positions, demonstrating a structural resemblance within their core scaffold. [] Furthermore, both molecules possess an (E)-configured double bond within their structure, emphasizing the significance of stereochemistry for their intended purposes. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound belongs to the third generation of EGFR TKIs, exhibiting potential in the treatment of T790M and L858R mutations in cancer. []

Relevance: While structurally distinct from N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, this molecule also contains a pyrimidine ring as a central component, suggesting a potential common target or mechanism of action. [] Both compounds are actively investigated for their anticancer properties and belong to the larger class of pyrimidine-based drug candidates. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound, another third-generation EGFR TKI, demonstrates therapeutic potential for treating cancers with T790M and L858R mutations. []

Relevance: Although not directly analogous to N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, this molecule features a substituted pyrimidine ring linked to an acrylamide moiety. [] This shared structural motif indicates a possible relationship in their pharmacological activities and potential targeting of similar biological pathways. Both compounds are investigated for their anticancer effects. []

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR TKI effective against cancers harboring T790M and L858R mutations. []

Relevance: Similar to N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, this compound incorporates a substituted pyrimidine ring. [] This structural similarity hints at a possible common binding site or mechanism of action. Both compounds are under investigation for their potential in cancer treatment and are part of the broader class of pyrimidine-based therapeutics. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

Compound Description: This compound exhibits antimicrobial activity and is currently undergoing pharmacological study. []

Relevance: Although not a direct analog of N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, this compound shares a pyrimidine ring core, suggesting they could potentially interact with similar biological targets or display overlapping pharmacological effects. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

Compound Description: This compound and its 3-p-methylbenzyl derivative display activity against the fungus Candida albicans. []

Relevance: While structurally distinct from N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, both molecules contain a heterocyclic ring system incorporating a nitrogen atom, suggesting they could share some broad chemical properties. []

5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione

Compound Description: This compound and its 4-S-alkyl derivatives exhibit activity against the fungus Candida albicans. []

Relevance: Although this compound is not a direct analog of N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, it shares the presence of a thiocarbonyl group (C=S). [] This structural feature suggests potential similarities in their chemical reactivity and possible interactions with biological targets.

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Compound Description: This compound demonstrates significant growth inhibition against the bacterial strains Staphylococcus aureus and Bacillus subtilis. []

Relevance: Although not a direct analog of N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, both molecules contain an amide group (C(=O)N), suggesting a potential for similar intermolecular interactions and possible overlap in their biological activities. []

(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl)-3,5-dihydroxy-N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)hept-6-enamide

Compound Description: This compound (Imp-1) is a novel impurity identified in Rosuvastatin calcium tablets during stability studies. []

Relevance: Both this compound and N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide share a pyrimidine ring core with an (E)-configured double bond within their structures. [] This structural resemblance, particularly the pyrimidine core, points to potential similarities in their chemical reactivity and possible interactions with biological targets.

2-(2-(3-bromobenzylidene)-1-isonicotinoylhydrazinyl)-N-(4-(substituted phenyl)-6-(substituted aryl)pyrimidin-2-yl)acetamide

Compound Description: A series of these compounds (2A-J) exhibited good antibacterial, antifungal, and antituberculosis activity. []

Relevance: Similar to N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, these compounds contain a pyrimidine ring core. [] This structural feature suggests a potential relationship in their pharmacological activities, and both classes of compounds demonstrate promising antimicrobial and antituberculosis potential. []

3-aryl-1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]prop-2-en-1-one (chalcone dyes)

Compound Description: A series of these novel chalcone dyes (6a-n) were synthesized and applied to polyester fibers, exhibiting hues ranging from greenish-yellow to orange. [, ]

Relevance: While structurally distinct from N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, both compounds contain a conjugated system with an enone moiety (C=C-C=O). [, ] This shared feature suggests potential similarities in their light absorption properties, as both classes of compounds involve chromophores related to color and dye applications.

N'-[4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-yl] substituted hydrazides

Compound Description: A series of these compounds (6a-e) were synthesized and some selected compounds were screened for antibacterial and antioxidant activities. []

Relevance: Similar to N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, these compounds contain a pyrimidine ring core. [] This structural feature suggests a potential relationship in their pharmacological activities, and both classes of compounds demonstrate promising potential in drug development. []

4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid

Compound Description: This compound is a key intermediate in the synthesis of Nilotinib, a highly selective tyrosine kinase inhibitor. []

Relevance: Similar to N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, this molecule contains a pyrimidine ring. [] This structural similarity hints at a possible relationship in their pharmacological activities and potential targeting of similar biological pathways. Both compounds are associated with the development of drugs targeting kinases. []

N-benzylidene-4-phenyl-6-(4-(piperidin-1-yl)substituted phenyl)pyrimidin-2-amine (5a-e)

Compound Description: A series of these compounds were synthesized and screened for their antibacterial activity. []

Relevance: Similar to N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, these compounds contain a pyrimidine ring core, particularly substituted at the 4 and 6 position with aromatic rings. [] This structural feature suggests a potential relationship in their pharmacological activities, and both classes of compounds demonstrate promising antimicrobial potential. []

N-benzylidene-4-(4-morpholinophenyl)-6-substituted phenylpyrimidin-2-amine (5a-e)

Compound Description: A series of these compounds were synthesized and screened for their antibacterial activity. []

Relevance: Similar to N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, these compounds contain a pyrimidine ring core, particularly substituted at the 4 and 6 position with aromatic rings. [] This structural feature suggests a potential relationship in their pharmacological activities, and both classes of compounds demonstrate promising antimicrobial potential. []

N-(substituted benzo[d]thiazol-2-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (3a-e)

Compound Description: A series of these compounds were synthesized from ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate. []

Relevance: While these compounds are structurally different from N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, both classes of compounds incorporate heterocyclic ring systems and explore modifications for potential biological activity. []

3-(substituted phenyl)-1-(4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamino)phenyl)prop-2-en-1-one (5a-e)

Compound Description: A series of these compounds were synthesized from ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate. []

Relevance: Both these compounds and N-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide contain an enone moiety (C=C-C=O) within their structure. [] This shared feature suggests potential similarities in reactivity and potentially some overlapping downstream synthetic applications. Additionally, both classes of compounds incorporate heterocyclic ring systems and explore modifications for potential biological activity. []

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19.

Overview

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide is a novel compound that combines a pyrimidine ring with a phenylpiperazine moiety and a cinnamide structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in neuropharmacology and oncology. The structure suggests possible interactions with various biological targets, making it a candidate for further research in drug development.

Classification

This compound falls under the category of organic compounds, specifically within the subclasses of amides and heterocyclic compounds. It can be classified as a pyrimidine derivative due to the presence of the pyrimidine ring and as a cinnamide derivative due to the incorporation of the cinnamamide structure.

Synthesis Analysis

Methods

The synthesis of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide typically involves several key steps:

  1. Synthesis of the Pyrimidine Core: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-amino-4-cyanopyrimidine and suitable aldehydes or ketones.
  2. Formation of Cinnamamide: The cinnamamide portion is generally formed by reacting cinnamic acid derivatives with amines under dehydrating conditions to yield the corresponding amide.
  3. Coupling Reaction: Finally, the phenylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions, often utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the pyrimidine derivative and the phenylpiperazine.

Technical Details

The reaction conditions typically involve solvents such as dimethylformamide or dichloromethane, with temperatures controlled to optimize yield and purity. Characterization of the final product is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular formula for N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide is C19H22N4C_{19}H_{22}N_{4} with a molecular weight of approximately 306.41 g/mol.

Data

The compound features:

  • A pyrimidine ring that contributes to its heterocyclic characteristics.
  • A cinnamide linkage, which may enhance biological activity through interactions with target proteins.
  • A phenylpiperazine group, known for its pharmacological relevance, particularly in modulating neurotransmitter systems.
Chemical Reactions Analysis

Reactions

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Reduction: The compound may be reduced using agents like lithium aluminum hydride, potentially altering its pharmacological properties.
  3. Substitution Reactions: The presence of reactive sites allows for further functionalization through nucleophilic or electrophilic substitution.

Technical Details

Reactions are typically conducted under controlled conditions to minimize side reactions, with purification achieved through chromatography techniques.

Mechanism of Action

The mechanism of action for N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide likely involves its interaction with specific receptors or enzymes within biological systems. Given the presence of the phenylpiperazine moiety, it may act as a ligand for serotonin or dopamine receptors, modulating neurotransmission and exhibiting potential anxiolytic or antidepressant effects.

Process and Data

In vitro studies could elucidate its binding affinity and selectivity towards various targets, providing insights into its pharmacodynamics. Preliminary data suggest that compounds with similar structures can exhibit significant activity against cancer cell lines, indicating potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide is expected to be a solid at room temperature, with solubility influenced by its polar functional groups.

Chemical Properties

Key chemical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility studies in various solvents (e.g., water, ethanol) provide insights into its bioavailability.

Relevant data on stability under various pH conditions can also inform formulation strategies for pharmaceutical applications.

Applications

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide holds promise in scientific research due to its potential applications in:

  1. Neuropharmacology: As a candidate for developing treatments for mood disorders or neurodegenerative diseases.
  2. Oncology: Preliminary studies suggest anti-cancer properties, warranting further investigation into its efficacy against specific cancer types.
  3. Drug Development: Its unique structure allows it to serve as a lead compound for synthesizing derivatives with enhanced activity or reduced side effects.

Properties

CAS Number

1396890-60-0

Product Name

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide

IUPAC Name

(E)-3-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide

Molecular Formula

C23H23N5O

Molecular Weight

385.471

InChI

InChI=1S/C23H23N5O/c29-23(12-11-19-7-3-1-4-8-19)26-21-17-22(25-18-24-21)28-15-13-27(14-16-28)20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,24,25,26,29)/b12-11+

InChI Key

PAPJTJNFOHWXAT-VAWYXSNFSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C=CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.